molecular formula C15H22N2OS B11533583 2-(Hexylsulfanyl)-4-(methoxymethyl)-6-methylpyridine-3-carbonitrile

2-(Hexylsulfanyl)-4-(methoxymethyl)-6-methylpyridine-3-carbonitrile

Cat. No.: B11533583
M. Wt: 278.4 g/mol
InChI Key: IGVBKRITUONCKZ-UHFFFAOYSA-N
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Description

2-(Hexylsulfanyl)-4-(methoxymethyl)-6-methylpyridine-3-carbonitrile is an organic compound with a complex structure, featuring a pyridine ring substituted with hexylsulfanyl, methoxymethyl, and methyl groups, along with a carbonitrile group

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-(Hexylsulfanyl)-4-(methoxymethyl)-6-methylpyridine-3-carbonitrile typically involves multi-step organic reactions

    Formation of the Pyridine Ring: The pyridine ring can be synthesized through a condensation reaction involving appropriate precursors such as aldehydes and ammonia or amines.

    Introduction of Substituents:

Industrial Production Methods

Industrial production of this compound would likely involve optimization of the above synthetic routes to ensure high yield and purity. This includes the use of catalysts, controlled reaction conditions (temperature, pressure), and purification techniques such as recrystallization or chromatography.

Chemical Reactions Analysis

Types of Reactions

2-(Hexylsulfanyl)-4-(methoxymethyl)-6-methylpyridine-3-carbonitrile can undergo various chemical reactions, including:

    Oxidation: The hexylsulfanyl group can be oxidized to sulfoxides or sulfones using oxidizing agents like hydrogen peroxide or m-chloroperbenzoic acid.

    Reduction: The nitrile group can be reduced to an amine using reducing agents such as lithium aluminum hydride.

    Substitution: The methoxymethyl group can be substituted under acidic or basic conditions to introduce other functional groups.

Common Reagents and Conditions

    Oxidation: Hydrogen peroxide, m-chloroperbenzoic acid.

    Reduction: Lithium aluminum hydride, sodium borohydride.

    Substitution: Methoxymethyl chloride, bases like sodium hydroxide or potassium carbonate.

Major Products

    Oxidation: Sulfoxides, sulfones.

    Reduction: Amines.

    Substitution: Various substituted pyridine derivatives depending on the substituent introduced.

Scientific Research Applications

Chemistry

In chemistry, 2-(Hexylsulfanyl)-4-(methoxymethyl)-6-methylpyridine-3-carbonitrile is used as a building block for the synthesis of more complex molecules. Its unique structure allows for the exploration of new chemical reactions and the development of novel compounds.

Biology and Medicine

In biological and medicinal research, this compound may be investigated for its potential pharmacological properties. The presence of the nitrile group and the pyridine ring suggests it could interact with biological targets, making it a candidate for drug development.

Industry

In industry, this compound could be used in the development of new materials, such as polymers or coatings, due to its unique chemical properties.

Mechanism of Action

The mechanism of action of 2-(Hexylsulfanyl)-4-(methoxymethyl)-6-methylpyridine-3-carbonitrile would depend on its specific application. In a biological context, it might interact with enzymes or receptors, affecting biochemical pathways. The hexylsulfanyl group could facilitate membrane permeability, while the nitrile group might form hydrogen bonds with target proteins.

Comparison with Similar Compounds

Similar Compounds

    2-(Hexylsulfanyl)-4-methylpyridine-3-carbonitrile: Lacks the methoxymethyl group, which may affect its reactivity and applications.

    2-(Hexylsulfanyl)-6-methylpyridine-3-carbonitrile: Similar structure but without the methoxymethyl group, potentially altering its chemical properties.

    4-(Methoxymethyl)-6-methylpyridine-3-carbonitrile: Lacks the hexylsulfanyl group, which could impact its solubility and biological activity.

Uniqueness

The combination of hexylsulfanyl, methoxymethyl, and nitrile groups in 2-(Hexylsulfanyl)-4-(methoxymethyl)-6-methylpyridine-3-carbonitrile makes it unique

Properties

Molecular Formula

C15H22N2OS

Molecular Weight

278.4 g/mol

IUPAC Name

2-hexylsulfanyl-4-(methoxymethyl)-6-methylpyridine-3-carbonitrile

InChI

InChI=1S/C15H22N2OS/c1-4-5-6-7-8-19-15-14(10-16)13(11-18-3)9-12(2)17-15/h9H,4-8,11H2,1-3H3

InChI Key

IGVBKRITUONCKZ-UHFFFAOYSA-N

Canonical SMILES

CCCCCCSC1=NC(=CC(=C1C#N)COC)C

Origin of Product

United States

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